1-methyl-4-(4-prop-2-enoxyphenoxy)benzene
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Overview
Description
4-(4’-Methylphenoxy)phenyl allyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a phenyl ring, which is further substituted with a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-(4’-Methylphenoxy)phenyl allyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For this compound, sodium 4-(4’-methylphenoxy)phenoxide reacts with allyl bromide to form the desired ether .
Industrial Production Methods
Industrial production of ethers like 4-(4’-Methylphenoxy)phenyl allyl ether typically involves large-scale Williamson ether synthesis. This process is optimized for high yield and purity, often using dimethoxyethane as a solvent to ensure a homogeneous reaction mixture .
Chemical Reactions Analysis
Types of Reactions
4-(4’-Methylphenoxy)phenyl allyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium hydride in aprotic solvents.
Major Products
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or phenols.
Scientific Research Applications
4-(4’-Methylphenoxy)phenyl allyl ether has various applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4’-Methylphenoxy)phenyl allyl ether involves its ability to undergo Claisen rearrangement. This reaction proceeds through a concerted mechanism, where the allyl group migrates to the ortho position of the phenyl ring, resulting in the formation of a new carbon-carbon bond and the dearomatization of the phenyl ring . This rearrangement is facilitated by the presence of acid catalysts and elevated temperatures.
Comparison with Similar Compounds
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the methylphenoxy group.
4-Methoxyphenyl allyl ether: Contains a methoxy group instead of a methylphenoxy group.
Phenyl allyl ether: Basic structure without any additional substituents.
Uniqueness
4-(4’-Methylphenoxy)phenyl allyl ether is unique due to the presence of the methylphenoxy group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methyl-4-(4-prop-2-enoxyphenoxy)benzene |
InChI |
InChI=1S/C16H16O2/c1-3-12-17-14-8-10-16(11-9-14)18-15-6-4-13(2)5-7-15/h3-11H,1,12H2,2H3 |
InChI Key |
YKKOYRYVUGLOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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